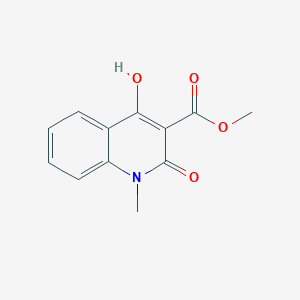

Methyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydrochinolin-3-carboxylat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate is a quinolone derivative known for its diverse biological and pharmaceutical applications. This compound belongs to the class of 4-hydroxy-2-quinolones, which are recognized for their interesting chemical properties and potential therapeutic uses .

Wissenschaftliche Forschungsanwendungen

Table 1: Synthesis Methods and Yields

| Synthesis Method | Yield (%) | Reference |

|---|---|---|

| Condensation with methyl malonate | 80–99 | |

| Alkylation with methyl iodide | Varies |

Antiviral Activity

Recent studies have demonstrated that derivatives of methyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate exhibit significant antiviral properties. For instance, molecular docking simulations indicate that these compounds could act as potent inhibitors of Hepatitis B Virus replication. Experimental in vitro studies have confirmed high inhibition rates at concentrations as low as 10 µM .

Antimicrobial Activity

The compound's derivatives have also shown promising antimicrobial activity against various pathogens. A study reported that certain synthesized derivatives exhibited significant antibacterial effects against Mycobacterium smegmatis and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values as low as 6.25 µg/mL . This suggests potential applications in developing new antimicrobial agents.

Anticancer Properties

Methyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate and its derivatives have been investigated for anticancer activity. Research indicates that these compounds can inhibit the proliferation of cancer cells, specifically against human HCT-116 and MCF-7 cell lines. IC50 values for some derivatives ranged from 1.9 to 7.52 µg/mL, highlighting their potential as anticancer agents .

Case Study 1: Antiviral Activity Assessment

A comprehensive study evaluated the antiviral efficacy of several quinoline derivatives derived from methyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate against Hepatitis B Virus. The study utilized both molecular docking and in vitro assays to assess the compounds' ability to inhibit viral replication. Results indicated that specific modifications to the quinoline structure significantly enhanced antiviral activity .

Case Study 2: Antimicrobial Screening

In another study, a series of synthesized quinoline derivatives were screened for antimicrobial properties against multiple bacterial strains. The results showed that specific derivatives not only inhibited bacterial growth but also displayed selective toxicity towards pathogenic strains while being less harmful to normal cells .

Wirkmechanismus

Target of Action

Methyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate is a derivative of 4-hydroxyquinoline-3-carboxylic acid, which are known as highly effective quinolone antibiotics . The primary targets of this compound are bacterial DNA gyrases . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

The mode of action of Methyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate involves inhibiting the activity of DNA gyrases . By binding to these enzymes, the compound prevents the duplication of bacterial DNA , thereby inhibiting bacterial growth and proliferation.

Biochemical Pathways

The biochemical pathways affected by Methyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate are primarily those involved in bacterial DNA replication . By inhibiting DNA gyrases, the compound disrupts the unwinding of the DNA helix, a critical step in DNA replication . This disruption leads to the inhibition of bacterial growth and proliferation.

Result of Action

The result of the action of Methyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate is the inhibition of bacterial growth and proliferation . By preventing the duplication of bacterial DNA, the compound effectively halts the growth of the bacteria, leading to their eventual death .

Biochemische Analyse

Biochemical Properties

It is known that this compound shows unusually high reactivity towards N-nucleophiles . This suggests that it may interact with enzymes, proteins, and other biomolecules in a unique way, potentially influencing biochemical reactions .

Molecular Mechanism

It is known that this compound forms an essentially irreversible process as the adduct dehydrates . This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate typically involves the acylation of 4,5-dimethoxymethylanthranilate using methyl malonyl chloride in the presence of triethylamine or monoethyl malonate in the presence of N,N’-dicyclohexylcarbodiimide. This is followed by heterocyclization of the intermediate anilides under base-catalyzed ester condensation .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity through various reaction conditions and purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate undergoes several types of chemical reactions, including:

Oxidation: This reaction can modify the hydroxyl group to a carbonyl group.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: Various substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include hydroxylamine, hydroxylamine hydrochloride, and ethylene glycol. Reaction conditions often involve refluxing in solvents like methanol or ethylene glycol .

Major Products

The major products formed from these reactions include regioisomeric oxazoloquinolones and other quinolone derivatives, depending on the specific reagents and conditions used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other 4-hydroxy-2-quinolones such as:

- 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid

- 4-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid

- 5-chloro-N-ethyl-4-hydroxy-1-methyl-2-oxo-N-phenyl-1,2-dihydroquinoline-3-carboxamide

Uniqueness

Methyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biologische Aktivität

Methyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate, a derivative of the quinoline family, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanism of action, and relevant case studies, supported by empirical data.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

- Molecular Formula : C11H9N\O4

- Molecular Weight : 219.19 g/mol

- CAS Number : 57931-81-4

Its structure includes a quinoline ring with a carboxylate and hydroxyl functional groups, which are critical for its biological activity.

Antiviral Properties

Recent studies have highlighted the compound's potential as an antiviral agent , particularly against Hepatitis B Virus (HBV). Molecular docking simulations suggest that methyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate can inhibit HBV replication effectively. In vitro experiments demonstrated significant inhibition at concentrations as low as 10 µM, indicating its potency as a therapeutic candidate against viral infections .

Antibacterial Activity

The compound also exhibits antibacterial properties . A study on derivatives of 4-hydroxy-2-oxo-1,2-dihydroquinoline revealed moderate antibacterial activity against various strains. The minimum inhibitory concentration (MIC) assays indicated that these derivatives could serve as potential leads in the development of new antibacterial agents .

The biological activity of methyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate is primarily attributed to its ability to interact with specific viral and bacterial targets. For instance, it may inhibit key enzymes involved in viral replication or bacterial cell wall synthesis. The presence of functional groups such as hydroxyl and carboxyl enhances its binding affinity to these targets.

Case Studies and Research Findings

Eigenschaften

IUPAC Name |

methyl 4-hydroxy-1-methyl-2-oxoquinoline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-13-8-6-4-3-5-7(8)10(14)9(11(13)15)12(16)17-2/h3-6,14H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBLUURCYTWTKCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C(C1=O)C(=O)OC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.